3-{[(4-Chlorophenyl)methyl]amino}butanoic acid
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Overview
Description
3-{[(4-Chlorophenyl)methyl]amino}butanoic acid is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of butanoic acid, where the amino group is substituted with a 4-chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Chlorophenyl)methyl]amino}butanoic acid typically involves the reaction of 4-chlorobenzylamine with butanoic acid derivatives. One common method is the reductive amination of 4-chlorobenzaldehyde with butanoic acid, using a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or continuous flow synthesis. These methods ensure higher yields and purity, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Chlorophenyl)methyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorobenzyl ketone, while reduction could produce 4-chlorobenzyl alcohol.
Scientific Research Applications
3-{[(4-Chlorophenyl)methyl]amino}butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-{[(4-Chlorophenyl)methyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or neurotransmission, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(3-Chlorophenyl)methyl]amino}butanoic acid
- 3-Aminobutanoic acid
- ®-Baclofen [®-4-amino-3-(4-chlorophenyl)-butanoic acid]
Uniqueness
3-{[(4-Chlorophenyl)methyl]amino}butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.
Properties
CAS No. |
167222-92-6 |
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Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methylamino]butanoic acid |
InChI |
InChI=1S/C11H14ClNO2/c1-8(6-11(14)15)13-7-9-2-4-10(12)5-3-9/h2-5,8,13H,6-7H2,1H3,(H,14,15) |
InChI Key |
WNTALNMFLUBYGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)NCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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